BenchChemオンラインストアへようこそ!

2-Ethoxy-N-hydroxy-benzamidine

PDE5 inhibitor synthesis Vardenafil intermediate amidoxime hydrogenation

2-Ethoxy-N-hydroxy-benzamidine (CAS 879-57-2), also indexed as 2-ethoxy-N′-hydroxybenzenecarboximidamide and o-ethoxybenzamidoxime, is an ortho-substituted N-hydroxyamidine (amidoxime) derivative with molecular formula C₉H₁₂N₂O₂ and molecular weight 180.20 g mol⁻¹. It contains both a basic amidine moiety and an N‑hydroxy group, placing it at the intersection of benzamidine-based serine protease inhibitor scaffolds and amidoxime prodrug chemistry.

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 879-57-2
Cat. No. B1587029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-N-hydroxy-benzamidine
CAS879-57-2
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=NO)N
InChIInChI=1S/C9H12N2O2/c1-2-13-8-6-4-3-5-7(8)9(10)11-12/h3-6,12H,2H2,1H3,(H2,10,11)
InChIKeyZOGRANBHYCXFRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxy-N-hydroxy-benzamidine (CAS 879-57-2): Chemical Identity, Classification & Procurement Baseline


2-Ethoxy-N-hydroxy-benzamidine (CAS 879-57-2), also indexed as 2-ethoxy-N′-hydroxybenzenecarboximidamide and o-ethoxybenzamidoxime, is an ortho-substituted N-hydroxyamidine (amidoxime) derivative with molecular formula C₉H₁₂N₂O₂ and molecular weight 180.20 g mol⁻¹ [1]. It contains both a basic amidine moiety and an N‑hydroxy group, placing it at the intersection of benzamidine-based serine protease inhibitor scaffolds and amidoxime prodrug chemistry [2]. The compound is most frequently procured as a certified Vardenafil impurity reference standard (typically designated Vardenafil Impurity 19 or Impurity 8) for pharmaceutical quality control, and as a synthetic building block for cyclic pyrimidinones explored as PDE5 inhibitors .

Why Generic Substitution of 2-Ethoxy-N-hydroxy-benzamidine Without Comparator Data Creates Scientific and Procurement Risk


Superficial structural similarity among N-hydroxybenzamidine congeners masks critical differences in physicochemical properties, synthetic connectivity, and certified regulatory status. The ethoxy substituent at the ortho position alters the hydrogen-bond network, lipophilicity (cLogP ≈ 1.53 ), and melting behaviour compared with the unsubstituted benzamidoxime (mp 77 °C) or the para-ethoxy isomer (CAS 49773-26-4). In the Vardenafil synthetic pathway, the N‑hydroxy group of 2-ethoxy-N-hydroxy-benzamidine serves as a transient protecting/activating group that is removed by catalytic hydrogenation to yield the corresponding benzamidine intermediate [1]; therefore, direct substitution with 2-ethoxybenzamidine hydrochloride (CAS 18637-00-8) would bypass this required reduction step and alter the impurity profile that regulatory submissions must document. Furthermore, only the CAS 879-57-2 substance is supplied with full characterization (NMR, HPLC, GC) and Certificates of Analysis traceable to pharmacopoeial standards for use in Abbreviated New Drug Applications [2], making undocumented substitution unacceptable in GMP/GLP environments.

Product-Specific Quantitative Evidence Guide: 2-Ethoxy-N-hydroxy-benzamidine vs. Closest Analogs


Vardenafil Synthetic Intermediate Specificity: Ortho-Ethoxy N-Hydroxyamidine vs. Ortho-Ethoxy Benzamidine

In the patent-described synthesis of Vardenafil (Levitra®), the immediate precursor to the key benzamidine intermediate is 2-ethoxy-N-hydroxy-5-[(4-ethylpiperazin-1-yl)sulphonyl]benzene carboximidamidine – an elaborated derivative of the 2-ethoxy-N-hydroxybenzamidine scaffold. The N‑hydroxy group is chemoselectively removed by catalytic hydrogenation to afford 2-ethoxy-5-(4-ethyl-1-piperazinylsulfonyl)benzamidine [1]. Using 2-ethoxybenzamidine hydrochloride (CAS 18637-00-8) directly would eliminate this reduction step, yielding a different impurity profile and potentially divergent process economics. The N‑hydroxy variant is therefore the required intermediate in patent CN101965348B and related ANDA filings.

PDE5 inhibitor synthesis Vardenafil intermediate amidoxime hydrogenation generic drug ANDA

Melting Point Differentiation: Ortho-Ethoxy vs. Unsubstituted Benzamidoxime

The experimentally determined melting point of 2-ethoxy-N-hydroxy-benzamidine is 154–155 °C . This is 77–78 °C higher than the melting point of the unsubstituted parent compound benzamidoxime (N-hydroxybenzamidine, CAS 613-92-3), which melts at 77 °C [1]. The ortho-ethoxy substituent therefore dramatically increases crystal lattice stability, a critical parameter for solid-form handling, storage, and purification by recrystallization.

solid-state characterization recrystallization control crystallinity polymorph screening

Lipophilicity Tuning by Ortho-Ethoxy Substitution: cLogP vs. Unsubstituted Benzamidoxime

The calculated partition coefficient (cLogP) of 2-ethoxy-N-hydroxy-benzamidine is 1.53 . The unsubstituted benzamidoxime has a cLogP of approximately 0.73 (computed by the same XLogP3 method via PubChem [1]). The ethoxy group provides a ΔcLogP of roughly +0.80 log units, indicating a significant shift toward higher membrane permeability within the amidoxime class.

lipophilicity logP permeability ADME prediction

Commercially Available Purity: Ortho-Ethoxy N-Hydroxybenzamidine vs. Para-Ethoxy Isomer

A major Chinese research-chemical supplier (Bidepharm) lists batch-level purity of ≥97% for 2-ethoxy-N-hydroxy-benzamidine (CAS 879-57-2), supported by NMR, HPLC, and GC reports . By contrast, the para-ethoxy isomer (CAS 49773-26-4) is typically offered at ≥95% purity . The higher certified purity of the ortho isomer reduces the need for in-house purification and ensures a lower initial burden of unidentified impurities in synthetic or analytical workflows.

chemical purity batch consistency quality control impurity profiling

Amidoxime Prodrug Principle: N-Hydroxyamidine vs. Parent Amidine Oral Bioavailability

The N-hydroxybenzamidine (amidoxime) functional group is established as a prodrug principle for improving oral bioavailability of strongly basic amidines. In a porcine model, oral administration of N,N′-dihydroxybenzamidine (an N‑hydroxyamidine) delivered benzamidine with 91% bioavailability, compared with 74% for benzamidoxime (the mono‑N‑hydroxy derivative) [1]. Although 2-ethoxy-N-hydroxy-benzamidine has not itself been subjected to the same in‑vivo PK study, the core N‑hydroxyamidine motif is demonstrated to substantially outperform the parent amidine in oral absorption. This class-level evidence supports the selection of the N‑hydroxy compound over the corresponding 2-ethoxybenzamidine (CAS 18637-00-8) in any setting where oral bioavailability of an amidine payload is a design criterion.

amidoxime prodrug oral bioavailability mARC reduction N-hydroxyamidine pharmacokinetics

Regulatory Identity as a Pharmacopoeia-Traceable Vardenafil Impurity Standard

2-Ethoxy-N-hydroxy-benzamidine is specifically catalogued as Vardenafil Impurity 19 (or Impurity 8) by multiple reference-standard suppliers and is supplied with full characterization data suitable for analytical method development, method validation (AMV), and quality control (QC) applications for Vardenafil ANDAs [1]. The compound can be provided with traceability against USP or EP pharmacopoeial standards upon request. Its positional isomer, 4-ethoxy-N-hydroxy-benzamidine (CAS 49773-26-4), is not listed as a Vardenafil impurity and lacks equivalent regulatory documentation . This regulatory identity creates a non-fungible procurement requirement: laboratories conducting Vardenafil impurity profiling must source CAS 879-57-2, not a positional isomer or the unsubstituted benzamidoxime.

pharmaceutical impurity standard reference standard Vardenafil ANDA quality control

Best Research & Industrial Application Scenarios for 2-Ethoxy-N-hydroxy-benzamidine (CAS 879-57-2)


Vardenafil ANDA Impurity Profiling & QC Reference Standard

As a named Vardenafil impurity (Impurity 19 / Impurity 8) supplied with full characterization data and optional traceability to USP/EP standards, 2-ethoxy-N-hydroxy-benzamidine is the correct choice for analytical method development, method validation (AMV), and batch-release quality control in Abbreviated New Drug Applications for generic Vardenafil . Substitution with an isomer or the unsubstituted benzamidoxime would not satisfy pharmacopoeial identification requirements.

Synthetic Intermediate for PDE5-Targeted Cyclic Pyrimidinones

The compound is a documented reagent for synthesizing cyclic pyrimidinones explored as novel PDE5 inhibitors . In patent-protected routes to Vardenafil, the N‑hydroxy group acts as a masked amidine that is unmasked by catalytic hydrogenation, making the compound the required precursor for the benzamidine intermediate when the originator synthetic sequence is followed [1].

Amidoxime Prodrug Scaffold for Oral Amidine Delivery

The N‑hydroxyamidine moiety confers reduced basicity and improved membrane permeability relative to the free amidine, as demonstrated by the 91% oral bioavailability achieved with the structurally related N,N′-dihydroxybenzamidine prodrug in porcine studies . 2-Ethoxy-N-hydroxy-benzamidine can serve as a starting scaffold for designing orally bioavailable prodrugs of 2-ethoxybenzamidine-containing pharmacophores, with a cLogP of 1.53 indicating favorable passive permeability characteristics [1].

Solid-Form Process Chemistry with Favorable Thermal Properties

With a melting point of 154–155 °C – roughly double that of unsubstituted benzamidoxime (77 °C) – and a commercial purity of ≥97%, the compound offers advantageous solid-state handling properties for recrystallization development, polymorph screening, and storage stability studies . This thermal stability reduces the risk of melting-induced degradation during large-scale processing or long-term storage.

Quote Request

Request a Quote for 2-Ethoxy-N-hydroxy-benzamidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.